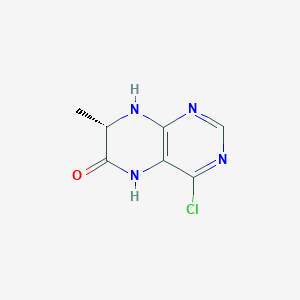

(S)-4-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one

Description

Properties

IUPAC Name |

(7S)-4-chloro-7-methyl-7,8-dihydro-5H-pteridin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4O/c1-3-7(13)12-4-5(8)9-2-10-6(4)11-3/h2-3H,1H3,(H,12,13)(H,9,10,11)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKJMFLRTDBYHF-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(N1)N=CN=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)NC2=C(N1)N=CN=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pteridine core, followed by the introduction of the chloro and methyl substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced pteridine derivatives.

Substitution: The chloro group at the 4th position can be substituted with other nucleophiles, resulting in a variety of substituted pteridines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized pteridine derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

(S)-4-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one exhibits several biological activities that make it a candidate for therapeutic applications:

-

Inhibition of Heat Shock Protein 90 (Hsp90) :

- This compound has been identified as a potent inhibitor of Hsp90, a chaperone protein involved in the stabilization and folding of other proteins. Inhibiting Hsp90 can lead to the degradation of oncogenic proteins, thereby exerting anti-cancer effects. Studies have shown that compounds targeting Hsp90 can enhance the efficacy of existing cancer therapies by destabilizing cancer cell survival pathways.

-

Kinase Inhibition :

- Research indicates that derivatives of dihydropteridinones can selectively inhibit kinases involved in cancer progression. For example, structural modifications have led to compounds that show nanomolar potency against Her2 and other kinases without affecting unrelated kinases, highlighting the potential for targeted cancer therapies.

-

Neuroprotective Effects :

- Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective properties. These effects could be mediated through modulation of neuroinflammatory pathways or direct effects on neuronal survival, making this compound a candidate for treating neurodegenerative diseases.

Therapeutic Applications

The unique properties of this compound suggest several therapeutic applications:

- Oncology : Due to its ability to inhibit Hsp90 and various kinases, this compound is being investigated for its potential use in cancer treatment.

- Neurology : Its neuroprotective properties may offer new avenues for treating conditions such as Alzheimer's disease or Parkinson's disease.

Case Study 1: Hsp90 Inhibition in Cancer Therapy

A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines by targeting Hsp90. The compound was shown to induce apoptosis in these cells, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Kinase Inhibition Profile

Another research effort focused on the kinase inhibition profile of this compound. It was found to selectively inhibit specific kinases involved in tumorigenesis while sparing others, which is crucial for reducing side effects associated with broader-spectrum kinase inhibitors.

Mechanism of Action

The mechanism of action of (S)-4-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

- Position 4 Substitutions: Replacement of the chloro group with amino (e.g., morpholino in 1p, diethylamino in 1s) reduces electrophilicity but improves solubility and hydrogen-bonding capacity, as seen in kinase inhibitor complexes .

- Position 7 Modifications : Methyl groups (as in the target compound) confer steric hindrance, whereas bulkier substituents like benzyl (1p) or 2-(methylthio)ethyl (1s) enhance lipophilicity and alter binding affinities .

- Stereochemical Effects : The (S)-configuration in the target compound contrasts with (R)-configured analogs (e.g., in ), which exhibit distinct biological activities due to enantioselective protein interactions .

Research Findings and Implications

- Synthetic Flexibility : Polymer-supported synthesis enables rapid diversification at positions 4 and 7, as demonstrated by Chasák et al. , though chloro-substituted derivatives require precise halogenation conditions.

- Biological Relevance: Chloro and amino-substituted dihydropteridinones show promise as kinase inhibitors, with potency modulated by substituent size and stereochemistry .

Biological Activity

Overview

(S)-4-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one, also known by its CAS number 857225-57-1, is a heterocyclic compound belonging to the pteridine family. Pteridines are significant in biological systems, particularly in folate metabolism and as cofactors in various enzymatic reactions. This article delves into the biological activities of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| IUPAC Name | 4-chloro-7-methyl-7,8-dihydropteridin-6(5H)-one |

| Molecular Formula | C₆H₅ClN₄O |

| Molecular Weight | 184.59 g/mol |

| Purity | 95% |

| CAS Number | 857225-57-1 |

Biological Activity

Mechanism of Action

The primary mechanism of action for this compound involves its interaction with enzymes related to folate metabolism. The chlorine atom at the 4-position enhances its binding affinity to these targets, potentially inhibiting their activity. This inhibition can disrupt essential metabolic pathways, leading to various biological effects including:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which are crucial in regulating cell growth and proliferation.

- Antimicrobial Activity : Preliminary studies suggest potential applications in combating microbial infections.

- Anticancer Properties : Research indicates that this compound may exhibit antiproliferative effects on various cancer cell lines.

Case Studies and Experimental Data

-

Anticancer Activity :

- A study demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. The compound showed an IC₅₀ value in the nanomolar range for inhibiting cell proliferation, indicating strong potential as an anticancer agent .

- In combination with other therapeutic agents, it has been observed to enhance the efficacy of treatment regimens in preclinical models of cancer .

- Enzyme Inhibition Studies :

- Antimicrobial Studies :

Comparison with Related Compounds

| Compound Name | Biological Activity |

|---|---|

| 2-Amino-4-chloro-7,8-dihydropteridin-6(5H)-one | Moderate kinase inhibition |

| 4-Chloro-2,7,8-trihydropteridin-6(5H)-one | Antimicrobial activity |

| 4-Chloro-7,8-dihydro-2-methylpteridin-6(5H)-one | Limited anticancer properties |

Q & A

Q. How is the stereochemistry at the 7-position confirmed, and what analytical techniques are employed?

- Methodological Answer : Chiral HPLC or X-ray crystallography can resolve enantiomers. For instance, the (R)-isomer of 2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one was validated via single-crystal diffraction, revealing bond angles and spatial orientation critical for target binding .

Q. What are the primary applications of this compound in pharmacological research?

- Methodological Answer : Dihydropteridinones are explored as kinase inhibitors (e.g., Plk-2) due to their structural resemblance to ATP-competitive ligands. BI-D1870, a related compound, shows activity against RSK kinases, highlighting the importance of the chloro and methyl substituents for binding affinity .

Advanced Research Questions

Q. How do structural modifications at the 4- and 8-positions influence biological activity and selectivity?

- Methodological Answer : SAR studies on analogs demonstrate that:

- 4-position : Electron-withdrawing groups (e.g., Cl) enhance kinase inhibition by stabilizing hydrogen bonds with catalytic lysine residues.

- 8-position : Bulky substituents (e.g., cyclopentyl or isopropyl) improve selectivity by occupying hydrophobic pockets in target enzymes.

Comparative assays using isothermal titration calorimetry (ITC) and enzymatic IC₅₀ measurements validate these effects .

Q. How can researchers resolve contradictions in reported bioactivity data across analogs?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration) or enantiomeric impurities. Standardized protocols (e.g., uniform ATP levels at Km) and enantiomerically pure synthesis (e.g., chiral auxiliaries) reduce variability. Molecular docking against crystal structures (e.g., PDB:4i6b) identifies critical binding interactions that explain activity differences .

Q. What computational strategies predict the compound’s binding mode and affinity?

- Methodological Answer : Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model ligand-protein interactions. For example, docking this compound into Plk-2 (PDB:4i6b) reveals proximity to residues like Asp161 and Lys59, which are critical for affinity predictions .

Q. How does the methyl group at the 7-position affect metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.